(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core, which is a bicyclic structure containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carbonyl compound.
Introduction of the pyrrolidin-1-ylsulfonyl group: This step involves the sulfonylation of the benzoyl group using pyrrolidine and a sulfonyl chloride reagent.
Formation of the imino group: This is typically done through a condensation reaction between the benzoyl group and an amine.
Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoyl group.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Benzoyl Derivatives: Compounds with a benzoyl group, such as benzoyl peroxide.
Sulfonyl Derivatives: Compounds with a sulfonyl group, such as sulfonamides.
Uniqueness
(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the pyrrolidin-1-ylsulfonyl group, in particular, distinguishes it from other thiazole derivatives and may confer specific biological or chemical properties.
Properties
IUPAC Name |
methyl 3-ethyl-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-25-18-11-8-16(21(27)30-2)14-19(18)31-22(25)23-20(26)15-6-9-17(10-7-15)32(28,29)24-12-4-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKZGJVTJRVGKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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